molecular formula C13H14BrFN2OSi B13326640 8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline

8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline

Cat. No.: B13326640
M. Wt: 341.25 g/mol
InChI Key: VBZSHLLLCNBKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline is a heterocyclic compound that features a unique combination of bromine, fluorine, and silicon atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the oxazasiline moiety. The bromine and fluorine substituents are introduced through halogenation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the oxazasiline ring into other heterocyclic structures.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[5,1-b][1,3,5]oxazasiline derivatives.

Scientific Research Applications

8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity. It may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline: Similar structure but lacks the fluorophenyl group.

    8-Bromo-7-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline: Similar structure but with a chlorine atom instead of fluorine.

    7,8-Dibromo-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline: Contains an additional bromine atom.

Uniqueness

8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxazasiline ring system provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C13H14BrFN2OSi

Molecular Weight

341.25 g/mol

IUPAC Name

8-bromo-7-(4-fluorophenyl)-3,3-dimethyl-2,4-dihydropyrazolo[5,1-b][1,3,5]oxazasiline

InChI

InChI=1S/C13H14BrFN2OSi/c1-19(2)7-17-13(18-8-19)11(14)12(16-17)9-3-5-10(15)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

VBZSHLLLCNBKIM-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)OC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.